molecular formula C12H8BrClO B14081159 1-(4-Bromophenoxy)-2-chlorobenzene CAS No. 1283109-76-1

1-(4-Bromophenoxy)-2-chlorobenzene

Cat. No.: B14081159
CAS No.: 1283109-76-1
M. Wt: 283.55 g/mol
InChI Key: BKGYBJMETFPVKL-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-chlorobenzene is an organic compound with the molecular formula C12H8BrClO It is a derivative of benzene, where a bromophenoxy group is attached to the first carbon and a chlorine atom is attached to the second carbon

Preparation Methods

The synthesis of 1-(4-Bromophenoxy)-2-chlorobenzene typically involves the reaction of 4-bromophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenoxy)-2-chlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with a different substituent.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenoxy)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Bromophenoxy)-2-chlorobenzene can be compared with similar compounds such as:

    1-(4-Bromophenoxy)-3-chlorobenzene: Similar structure but with the chlorine atom on the third carbon.

    4-Bromoanisole: A simpler structure with a methoxy group instead of a chlorobenzene ring.

    Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1283109-76-1

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

IUPAC Name

1-bromo-4-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H8BrClO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H

InChI Key

BKGYBJMETFPVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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